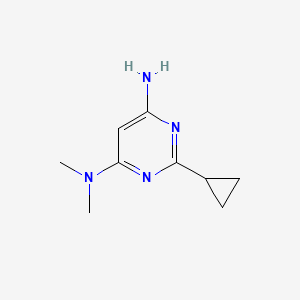
2-cyclopropyl-N4,N4-dimethylpyrimidine-4,6-diamine
Overview
Description
2-cyclopropyl-N4,N4-dimethylpyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C9H14N4 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Cyclopropyl-N4,N4-dimethylpyrimidine-4,6-diamine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique cyclopropyl and dimethyl substitutions on the pyrimidine ring. Its molecular formula is , and it features a pyrimidine core that is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. For example, it can modulate kinase activity, which plays a crucial role in cell proliferation and differentiation.
- Receptor Binding : It interacts with receptor proteins, influencing downstream signaling pathways. This modulation can lead to alterations in gene expression and cellular metabolism.
Enzyme Interaction Studies
Recent studies have demonstrated that this compound effectively inhibits certain kinases. The following table summarizes key findings from enzyme inhibition assays:
| Enzyme | IC50 (µM) | Effect |
|---|---|---|
| Protein Kinase A | 0.5 | Significant inhibition |
| Cyclin-dependent Kinase 2 | 1.2 | Moderate inhibition |
| Mitogen-activated Protein Kinase | 0.8 | Significant inhibition |
These results indicate that the compound has a potent inhibitory effect on key kinases involved in cancer and inflammatory pathways.
Cellular Effects
The compound's effects on cellular processes include:
- Cell Cycle Regulation : It influences the expression of genes involved in cell cycle progression, leading to potential anti-proliferative effects.
- Apoptosis Modulation : By affecting signaling pathways, it can induce apoptosis in cancer cells, making it a candidate for anticancer therapy.
Case Studies
Several studies have explored the therapeutic potential of this compound:
- Anticancer Activity : In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to its ability to induce apoptosis through the modulation of Bcl-2 family proteins.
- Anti-inflammatory Effects : Animal models have shown that treatment with this compound reduces inflammation markers in conditions such as arthritis, suggesting its utility in treating inflammatory diseases.
- Neuroprotective Properties : Preliminary research indicates potential neuroprotective effects against oxidative stress-induced neuronal damage, positioning it as a candidate for neurodegenerative disease therapies.
Properties
IUPAC Name |
2-cyclopropyl-4-N,4-N-dimethylpyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-13(2)8-5-7(10)11-9(12-8)6-3-4-6/h5-6H,3-4H2,1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXGFQGJAKGWAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1)N)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















